molecular formula C10H11ClN4O B12901691 4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine CAS No. 89099-89-8

4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine

Cat. No.: B12901691
CAS No.: 89099-89-8
M. Wt: 238.67 g/mol
InChI Key: SEJJLSFZFCIVKF-UHFFFAOYSA-N
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Description

4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine is a heterocyclic compound that features a morpholine ring fused to an imidazo[1,2-a]pyrimidine core with a chlorine substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloroimidazo[1,2-a]pyrimidine with morpholine in the presence of a suitable base and solvent . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents such as dimethylformamide or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents at the 5-position, while oxidation and reduction reactions can lead to changes in the functional groups attached to the core structure .

Scientific Research Applications

4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

89099-89-8

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

4-(5-chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine

InChI

InChI=1S/C10H11ClN4O/c11-8-7-9(14-3-5-16-6-4-14)13-10-12-1-2-15(8)10/h1-2,7H,3-6H2

InChI Key

SEJJLSFZFCIVKF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=NC=CN3C(=C2)Cl

Origin of Product

United States

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